2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide is a versatile compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a methylsulfanylphenyl group. Its diverse applications span across various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
TCMDC-143009, also known as GSK1073410A or 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide, has been identified to primarily target two key enzymes in the malaria parasite Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the cyclin-dependent like protein kinase 3 (PfCLK3) . These enzymes play crucial roles in protein translation and RNA processing, respectively .
Mode of Action
TCMDC-143009 interacts with its targets through a unique mechanism known as reaction hijacking . In the case of PfAsnRS, the compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-143009 adduct that inhibits the enzyme . For PfCLK3, the compound acts as a reversible inhibitor, binding to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-143009 affects the protein translation and RNA processing pathways within the malaria parasite . This leads to a disruption in the parasite’s ability to synthesize proteins and process RNA, which are essential for its survival and proliferation .
Result of Action
The molecular and cellular effects of TCMDC-143009’s action include potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development . The inhibition of PfAsnRS and PfCLK3 leads to a disruption in protein translation and RNA processing, effectively halting the growth and proliferation of the malaria parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-143009 has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme involved in protein synthesis in the malaria parasite . This interaction suggests that TCMDC-143009 could potentially disrupt the protein synthesis process in the parasite, thereby inhibiting its growth and proliferation .
Cellular Effects
The effects of TCMDC-143009 on cellular processes are largely tied to its inhibitory action on specific enzymes. By inhibiting PfProRS, TCMDC-143009 could potentially disrupt the normal functioning of Plasmodium falciparum cells, leading to their death . This could have significant implications for the treatment of malaria, a disease caused by Plasmodium parasites .
Molecular Mechanism
The molecular mechanism of action of TCMDC-143009 involves its binding to the active site of PfProRS, thereby inhibiting the enzyme’s activity . This binding interaction could potentially lead to changes in gene expression within the parasite, disrupting its normal cellular processes and leading to cell death .
Metabolic Pathways
Given its inhibitory action on PfProRS, it is likely that this compound could impact the protein synthesis pathway in Plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole rings. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
- 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S2/c1-22-8-4-2-7(3-5-8)13-18-19-14(21-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBBRRJUFMEUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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